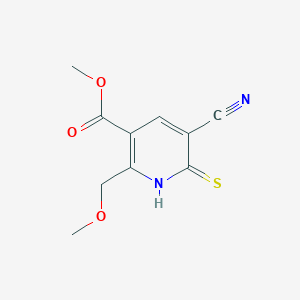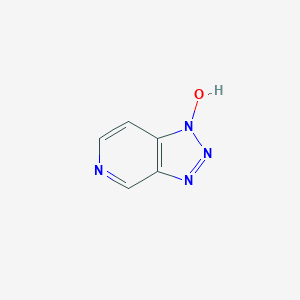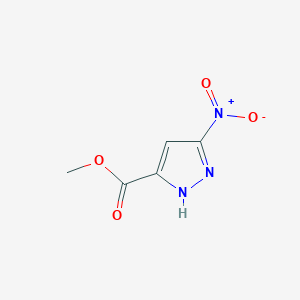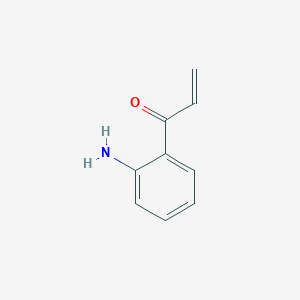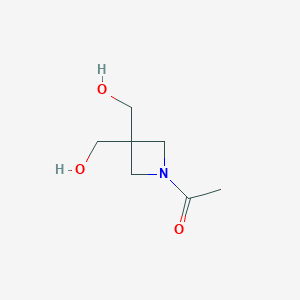![molecular formula C13H15NO3 B061308 (3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid CAS No. 173340-19-7](/img/structure/B61308.png)
(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
This compound belongs to a class of organic compounds known as pyrrolidine derivatives. These compounds have been studied for their various chemical and physical properties, as well as their potential applications in different fields of chemistry and biology.
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves multi-component condensation reactions, starting from 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid. The intermediate 3-aminopyrrole derivative is typically generated in situ by regioselective decarboxylation (Lichitsky, Dudinov, Komogortsev, & Krayushkin, 2010).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of this compound have been explored using various techniques such as FT-IR, NMR, and UV. Quantum chemical methods have been applied to study different molecular properties like Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential (Devi, Bishnoi, & Fatma, 2020).
Chemical Reactions and Properties
The chemical behavior and reactions of this compound relate to its functional groups and molecular structure. Specific reactions include decarboxylation, condensation, and interactions with various chemical agents, demonstrating its reactivity and utility in organic synthesis.
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystal structure provide insights into the material's behavior in different conditions. The crystal and molecular structures of similar pyrrolidine derivatives have been analyzed to understand the relationship between structure and physical properties (Maurin et al., 2002).
Wissenschaftliche Forschungsanwendungen
Spectroscopic Properties and Quantum Mechanical Study
The spectroscopic properties of a compound closely related to (3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid were investigated through various techniques, including FT-IR, NMR, and UV spectroscopy. Quantum chemical methods provided insights into its electronic structure, including Mulliken charges, HOMO and LUMO energies, and thermodynamic parameters. This study highlights the compound's potential in chemical synthesis and material science, demonstrating its spectroscopic characterization and electronic properties (Devi, Bishnoi, & Fatma, 2020).
Synthesis and Structural Characterization
Research on a beta-amino acid tethered to a pyrrolidin-2-one ring, derived from a similar compound, achieved the first synthesis of a beta-foldamer. This foldamer's 12-helix conformation was confirmed by NMR analysis and molecular dynamics (MD) simulations, indicating its potential for creating novel bioactive molecules and materials with specific structural features (Menegazzo et al., 2006).
Antibacterial Activity
A study on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs, structurally related to the compound , showed that these derivatives possess moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. This suggests that modifications of the pyrrolidine ring structure could lead to new antibacterial agents, highlighting the compound's significance in medicinal chemistry and drug development (Devi et al., 2018).
Chemical Synthesis and Applications
The synthesis and characterization of various pyrrolidine derivatives, including the compound of interest, have been explored for their potential in creating new chemical entities. These studies focus on the development of novel synthetic routes, structural analysis through spectroscopy, and evaluating biological activities, emphasizing the broad applicability of these compounds in drug discovery, material science, and as intermediates in organic synthesis. The research demonstrates the compound's versatility and potential as a building block in the synthesis of complex molecules with specific properties and activities (Weber et al., 1995).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGKWSDAMXTRHE-ONGXEEELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@H](CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352346 | |
| Record name | (3S)-5-Oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid | |
CAS RN |
173340-19-7 | |
| Record name | (3S)-5-Oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1'S,3S)-(-)-1-(1'-Phenylethyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




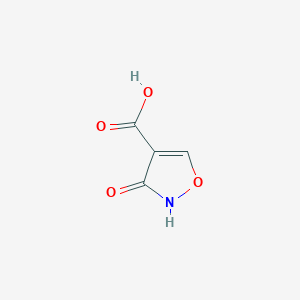
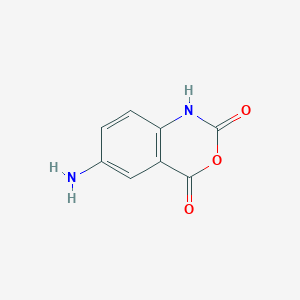

![4'-Acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B61237.png)
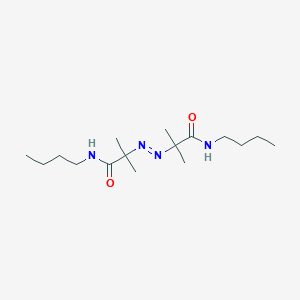
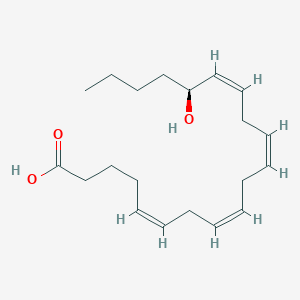
![5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B61244.png)
